molecular formula C12H7Cl3 B15140467 2',3,4-Trichlorobiphenyl-3',4',5',6'-D4

2',3,4-Trichlorobiphenyl-3',4',5',6'-D4

Cat. No.: B15140467
M. Wt: 261.6 g/mol
InChI Key: RIMXLXBUOQMDHV-RHQRLBAQSA-N
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Description

2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,4-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves the deuteration of 2’,3,4-Trichlorobiphenyl. This process typically includes the following steps:

    Starting Material: 2’,3,4-Trichlorobiphenyl.

Industrial Production Methods

Industrial production of deuterium-labeled compounds like 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
  • 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
  • 2,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4

Uniqueness

2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracing and analysis in scientific studies. This compound’s isotopic labeling provides distinct advantages in understanding the environmental and biological behavior of PCBs compared to non-labeled analogs .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

261.6 g/mol

IUPAC Name

1-chloro-2,3,4,5-tetradeuterio-6-(3,4-dichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H/i1D,2D,3D,4D

InChI Key

RIMXLXBUOQMDHV-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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